molecular formula C19H13F3N2O2S B2600330 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-82-7

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2600330
CAS No.: 330189-82-7
M. Wt: 390.38
InChI Key: ODJBHPRWATUXSZ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This compound is of significant interest for research into novel therapeutic agents, particularly in the fields of infectious diseases and oncology. The molecular structure incorporates key pharmacophoric elements: the 1,3-thiazole ring is a common bioisostere for pyrimidine bases, which can facilitate interaction with various biological targets . The acetyl group at the 5-position and the phenyl ring at the 4-position of the thiazole are substituents that have been associated with influencing the compound's electronic properties and metabolic stability . The 3-(trifluoromethyl)benzamide moiety is another critical feature, as the trifluoromethyl group is often used to enhance a molecule's lipophilicity and binding affinity through hydrophobic interactions . Compounds with structurally related benzamide and thiazole motifs have demonstrated a range of biological activities in scientific literature. Similar molecules have been investigated for their antimicrobial properties, including activity against various bacterial strains . Furthermore, research on analogous thiazole derivatives suggests potential in anticancer research, where they may inhibit cell proliferation or induce apoptosis in cancer cell lines . The presence of the benzamide group also links this compound to research on enzyme inhibition, as benzamide pharmacophores are known to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c1-11(25)16-15(12-6-3-2-4-7-12)23-18(27-16)24-17(26)13-8-5-9-14(10-13)19(20,21)22/h2-10H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJBHPRWATUXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzamide: The acetylated thiazole is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is C15H12F3N3OS, with a molecular weight of approximately 351.34 g/mol. Its structure enhances lipophilicity due to the trifluoromethyl group, which can influence its pharmacokinetic properties and biological activity.

Antimicrobial Properties

Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial activities. Preliminary studies suggest that this compound may exhibit significant inhibitory effects against various microorganisms. The specific mechanisms of action are still under investigation, but they may involve interference with microbial metabolic pathways.

Anticancer Potential

Research indicates that compounds similar to this compound possess anticancer properties. For instance, several thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. In a study involving various synthesized thiazoles, certain derivatives demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating effective growth inhibition .

Anti-inflammatory Effects

Thiazole derivatives are also being explored for their anti-inflammatory properties. The structural characteristics of this compound may contribute to its potential effectiveness in modulating inflammatory pathways.

Case Study 1: Anticancer Activity

In a study examining various thiazole derivatives, N-(5-acetyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested against human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited significant selectivity and potency against these cancer cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 3: Mechanistic Studies

Further research is required to elucidate the mechanism of action for N-(5-acetyl-4-phenylthiazol-2-yl)-3-(trifluoromethyl)benzamide in biological systems. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are crucial for understanding how this compound may function within cellular contexts and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents on Thiazole/Thiadiazole Benzamide Substituents Key Functional Groups Reference
Target Compound 5-acetyl, 4-phenyl 3-(trifluoromethyl) Acetyl, -CF₃
8a () 5-(5-acetyl-6-methyl-pyridin-2-yl), 3-phenyl Unsubstituted Acetyl, pyridine
8b () 6-methyl-nicotinic acid ethyl ester Unsubstituted Ester, methyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 5-chloro 2,4-difluoro Chloro, fluoro
Eliapixant () 5-methyl-thiazole 3-(oxolan-3-yl)oxy, 5-methyl-thiazole Trifluoromethyl, oxolane
  • Trifluoromethyl vs.
  • Acetyl vs. Ester Groups : The acetyl group in the target compound may enhance hydrogen-bonding capacity relative to the ethyl ester in 8b .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound* ~1670–1715 (amide)
8a 290 80 1679, 1605 8.04–8.39 (pyridine-H)
8b 200 80 1715, 1617 1.36 (CH₃), 4.35 (CH₂)
8c 210 80 1719, 1611 8.22–8.32 (Ar-H)
7.36–8.32 (Ar-H), N-H at ~10 ppm

*Predicted data based on analogs.

  • Yields : High yields (70–80%) in analogs (e.g., 8a–c) suggest efficient synthetic routes for thiazole-benzamide derivatives .
  • IR/NMR Trends : The target compound’s amide C=O stretch (~1670–1715 cm⁻¹) aligns with 8a–c, while fluorine substituents (e.g., in ) downfield-shift aromatic protons in NMR .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiazole ring, an acetyl group, and a trifluoromethyl-substituted benzamide moiety. The molecular formula is C15H12F3N3OS, with a molecular weight of approximately 351.34 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may significantly influence its biological activity and pharmacokinetic properties.

1. Pharmacological Properties

Thiazole derivatives are widely recognized for their diverse pharmacological activities, including:

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies can provide insights into its biological targets. Techniques such as enzyme inhibition assays and cellular assays are commonly employed to elucidate these interactions.

3. Comparative Analysis

The following table compares this compound with other thiazole derivatives regarding their unique structural features and biological activities.

Compound NameStructure FeaturesUnique Properties
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamideBenzyl group instead of acetylNotable neuraminidase inhibitory activity
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamideMethyl substitutions on thiazolePotential anti-cancer properties
2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamideNitro group additionEnhanced reactivity due to nitro group
N-(5-acetylthiazol-2-yl)-benzamideLacks trifluoromethyl groupBasic thiazole structure without additional lipophilicity

The uniqueness of this compound lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds.

4. Case Studies and Research Findings

Research findings highlight the potential efficacy of this compound in various biological contexts:

  • Antimicrobial Studies : In vitro studies have demonstrated that thiazole derivatives exhibit varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related thiazole compounds have shown MIC values ranging from 100 µg/mL to 200 µg/mL against these organisms .
  • Anticancer Activity : A study involving thiazole derivatives indicated significant cytotoxic effects on cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer properties .
  • Inflammation Models : Experimental models assessing anti-inflammatory responses have shown that certain thiazole derivatives can reduce inflammatory markers significantly compared to controls .

5. Conclusion and Future Directions

This compound represents a promising candidate for further exploration in medicinal chemistry due to its diverse biological activities. Future research should focus on:

  • Comprehensive pharmacological profiling to determine the full spectrum of biological effects.
  • Mechanistic studies to elucidate the pathways involved in its action.
  • Development of derivatives with optimized activity profiles based on structure–activity relationship (SAR) studies.

Q & A

Q. What are the recommended synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling a thiazole-2-amine precursor with a substituted benzoyl chloride. For example, in analogous compounds, chloroacetyl chloride is reacted with 2-amino-thiazole derivatives in dioxane under triethylamine catalysis at 20–25°C, followed by recrystallization from ethanol-DMF . Optimization strategies include:

  • Temperature control : Maintaining 20–25°C during reagent addition minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity.
  • Purification : TLC monitoring (using silica gel plates with ethyl acetate/hexane eluents) and recrystallization ensure purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoromethyl, acetyl, phenyl groups). For example, the acetyl group in thiazole derivatives shows a carbonyl peak at ~200 ppm in 13C^{13}C-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ for C19_{19}H14_{14}F3_3N2_2O2_2S: 403.0732).
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using 1:1 ethyl acetate/hexane (Rf_f ≈ 0.5 for similar benzamides) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : Employ SHELXL for structure solution and refinement. For example, monoclinic P21_1/c space groups are common for benzamide-thiazole hybrids, with unit cell parameters similar to a = 12.362 Å, b = 8.946 Å, c = 23.261 Å . Mercury software can visualize intermolecular interactions (e.g., hydrogen bonds between amide groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility:

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect rotational barriers in the benzamide moiety.
  • DFT calculations : Compare experimental SCXRD bond lengths/angles with optimized gas-phase structures (e.g., using Gaussian at B3LYP/6-31G* level). For example, the C=O bond in the acetyl group may elongate by 0.02 Å in solution due to solvation effects .

Q. What strategies are recommended for elucidating the biological activity of this compound, particularly as a kinase inhibitor?

Methodological Answer: Targeted assays and structural modeling are key:

  • Kinase inhibition assays : Test against BRAF or RAF kinases using fluorescence-based ADP-Glo™ assays. IC50_{50} values <100 nM indicate potency, as seen in related 3-(trifluoromethyl)benzamide inhibitors .
  • Docking studies : Use AutoDock Vina to model interactions between the acetyl-thiazole moiety and the kinase ATP-binding pocket. The trifluoromethyl group may enhance hydrophobic interactions with residues like Phe583 in BRAF .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer: A systematic SAR approach includes:

  • Core modifications : Synthesize analogs with substituted phenyl rings (e.g., 4-fluoro vs. 4-methyl) to assess electronic effects.
  • Bioisosteric replacement : Replace the acetyl group with sulfonamide or carbamate to evaluate steric tolerance.
  • Pharmacophore mapping : Use MOE software to identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) .

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